2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid
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Overview
Description
2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylpropynyl group through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid derivatives with 1-phenyl-2-propyn-1-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
Benzoic acid derivative+1-phenyl-2-propyn-1-olAcid catalyst2-[(1-phenyl-2-propyn-1-yl)oxy]carbonylbenzoic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylpropynyl group can be reduced to form alkenes or alkanes.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 1-phenyl-2-propyn-1-ol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of phenylpropynyl ketones or carboxylic acids.
Reduction: Formation of phenylpropene or phenylpropane derivatives.
Substitution: Formation of benzoic acid and 1-phenyl-2-propyn-1-ol.
Scientific Research Applications
2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylpropynyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can modulate biological pathways. The ester linkage allows for controlled release of the active moiety in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propyn-1-ol: A precursor in the synthesis of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid.
Benzoic acid: A fundamental building block in organic synthesis.
Phenylpropynyl ketones: Compounds with similar structural features and reactivity.
Uniqueness
2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid is unique due to its combination of a benzoic acid moiety and a phenylpropynyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H12O4 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(1-phenylprop-2-ynoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-2-15(12-8-4-3-5-9-12)21-17(20)14-11-7-6-10-13(14)16(18)19/h1,3-11,15H,(H,18,19) |
InChI Key |
SKZLSPRPOSFZKP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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